molecular formula C18H18FNO4 B6412646 3-(4-BOC-Aminophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261940-89-9

3-(4-BOC-Aminophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6412646
CAS RN: 1261940-89-9
M. Wt: 331.3 g/mol
InChI Key: NPPGGNQOHHQKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BOC-Aminophenyl)-4-fluorobenzoic acid (3-BFA) is an important organic compound with a wide range of applications in scientific research. It is a derivative of 4-aminophenol and is used as an intermediate in the synthesis of various compounds. The compound is soluble in organic solvents and has a melting point of approximately 150°C. It is also known as 4-Fluoro-3-(4-bromo-2-chloro-phenyl)-benzoic acid, 4-Fluoro-3-(4-bromo-2-chloro-phenyl)-benzoic acid, and 4-Fluoro-3-(4-bromo-2-chloro-phenyl)-benzoic acid.

Scientific Research Applications

3-BFA is used in a variety of scientific research applications. It is widely used as a starting material in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides and peptidomimetics. Additionally, it is used in the synthesis of fluorescent probes for biological imaging. Furthermore, it is used as a reagent for the synthesis of inhibitors for various enzymes, such as proteases, kinases, and phosphatases.

Mechanism of Action

3-BFA is an important reagent in the synthesis of various compounds. It acts as a catalyst in the reaction, allowing for the formation of desired products. The mechanism of action is based on the formation of a covalent bond between the bromo and chloro groups of the 4-bromo-2-chlorobenzoyl chloride and the 4-fluorobenzoyl chloride, leading to the formation of the desired product.
Biochemical and Physiological Effects
3-BFA is a relatively safe compound and does not have any known adverse effects on humans. It is not known to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

3-BFA is an important reagent in scientific research, and it has several advantages. It is easy to synthesize and is highly soluble in organic solvents. Additionally, it is relatively stable and has a high yield of up to 95%. However, it is important to note that the compound is sensitive to light and heat and should be stored in a dark and cool place.

Future Directions

The use of 3-BFA in scientific research is expected to continue to grow in the future. Possible future directions for the compound include its use in the synthesis of more complex compounds, such as peptides and peptidomimetics. Additionally, it could be used in the synthesis of fluorescent probes for biological imaging. Furthermore, it could be used in the synthesis of inhibitors for various enzymes, such as proteases, kinases, and phosphatases. Finally, its use in the synthesis of pharmaceuticals and agrochemicals could be explored further.

Synthesis Methods

3-BFA can be synthesized in a two-step process. The first step involves the reaction of 4-aminophenol with 4-bromo-2-chlorobenzoyl chloride, followed by the addition of 4-fluorobenzoyl chloride. The final product is obtained by heating the reaction mixture at a temperature of 150°C. The yield of this reaction is usually around 95%.

properties

IUPAC Name

4-fluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-10-12(16(21)22)6-9-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPGGNQOHHQKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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